molecular formula C10H20O B8598008 2-Cyclooctylethan-1-ol

2-Cyclooctylethan-1-ol

Cat. No.: B8598008
M. Wt: 156.26 g/mol
InChI Key: RKASTVFCFAUCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclooctylethan-1-ol is an organic compound with the molecular formula C10H20O It is a primary alcohol featuring a cyclooctyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclooctylethan-1-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclooctanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1-5 atm.

Another method involves the reduction of cyclooctyl ethyl ketone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether at low temperatures.

Industrial Production Methods

Industrial production of this compound often employs continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium or platinum catalysts. The reaction conditions are optimized to achieve high yields and purity, with temperatures maintained between 40°C and 60°C and hydrogen pressures around 3-10 atm.

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 2-cyclooctylethanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 2-cyclooctylethane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides or esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF at 0°C to room temperature.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine at room temperature.

Major Products

    Oxidation: 2-Cyclooctylethanal

    Reduction: 2-Cyclooctylethane

    Substitution: 2-Cyclooctylethyl chloride or 2-Cyclooctylethyl acetate

Scientific Research Applications

2-Cyclooctylethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and stereochemistry.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of therapeutic agents. Its derivatives may possess antimicrobial, anti-inflammatory, or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Cyclooctylethan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexylethanol: Similar in structure but with a six-membered ring instead of an eight-membered ring. It has different physical and chemical properties due to the ring size.

    2-Cyclopentylethanol: Contains a five-membered ring, leading to distinct reactivity and applications.

    2-Cycloheptylethanol: Features a seven-membered ring, offering a different steric environment and reactivity.

Uniqueness

2-Cyclooctylethan-1-ol is unique due to its eight-membered ring, which provides a larger steric environment compared to its smaller ring analogs. This can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for specific applications where larger ring systems are advantageous.

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2-cyclooctylethanol

InChI

InChI=1S/C10H20O/c11-9-8-10-6-4-2-1-3-5-7-10/h10-11H,1-9H2

InChI Key

RKASTVFCFAUCIG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl cyclooctylideneacetate (969 mg) in ethanol (40 mL) was added 10% palladium-carbon (60 mg). The solution was stirred under hydrogen atmosphere at room temperature for 64 hours. The catalyst was filtered off and the filtrate was concentrated under reduced pressure. To a solution of the resulting residue (920 mg) in diethyl ether (40 mL) was added lithium aluminum hydride (132 mg) under ice cooling. The solution was stirred under ice cooling for 30 minutes and then water (0.13 mL), and a 15% aqueous sodium hydroxide solution (0.13 mL) were successively added thereto. The solution was stirred at room temperature for 15 minutes, to which water (0.39 mL) was then added. The solution was stirred for additional 30 minutes, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by chromatography (silica gel, hexane:ethyl acetate=2:1) to give the title compound (680 mg).
Quantity
969 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
60 mg
Type
catalyst
Reaction Step One

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